molecular formula C18H32O16 B8054977 maltotriose

maltotriose

Cat. No.: B8054977
M. Wt: 504.4 g/mol
InChI Key: RXVWSYJTUUKTEA-CGQAXDJHSA-N
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Description

Alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose is a trisaccharide composed of three glucose molecules linked by alpha-1,4-glycosidic bonds. This compound is a type of oligosaccharide, which plays a crucial role in various biological processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose typically involves enzymatic methods. Enzymes such as amylosucrase can catalyze the transfer of D-glucopyranosyl units from sucrose to synthesize alpha-1,4 linkages, yielding highly pure amylose chains . The reaction conditions often include optimal pH, temperature, and substrate concentration to maximize yield and efficiency.

Industrial Production Methods

Industrial production of this compound can be achieved through biotransformation processes using carbohydrate-active enzymes. These enzymes facilitate the conversion of sucrose into the desired trisaccharide under controlled conditions. The process is scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose undergoes various chemical reactions, including:

    Hydrolysis: Breaking down the glycosidic bonds to yield glucose units.

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids or enzymes for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired outcome, including temperature, pH, and reaction time .

Major Products Formed

The major products formed from these reactions include glucose, gluconic acid, and sorbitol, depending on the specific reaction and conditions employed .

Scientific Research Applications

Alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes like amylase, which catalyze the hydrolysis of glycosidic bonds, releasing glucose units that can be utilized for energy production. The molecular targets include glycosidases and transport proteins involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oligosaccharides such as:

    Trehalulose: An isomer of sucrose with alpha-1,1-glycosidic bonds.

    Turanose: An isomer of sucrose with alpha-1,3-glycosidic bonds.

    Leucrose: An isomer of sucrose with alpha-1,5-glycosidic bonds.

    Isomaltulose: An isomer of sucrose with alpha-1,6-glycosidic bonds.

Uniqueness

What sets alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose apart is its specific alpha-1,4-glycosidic linkages, which are similar to those found in amylose, a component of starch. This structural similarity makes it a valuable model for studying starch metabolism and its industrial applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWSYJTUUKTEA-CGQAXDJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048963
Record name Maltotriose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1109-28-0
Record name Maltotriose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1109-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltotriose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltotriose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALTOTRIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639K0T34IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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